水杨亚甲基苯甲酰腙

描述

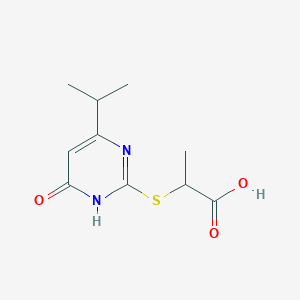

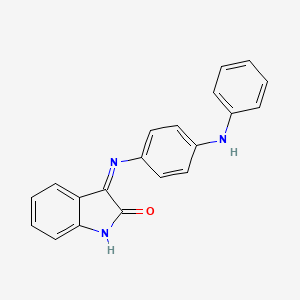

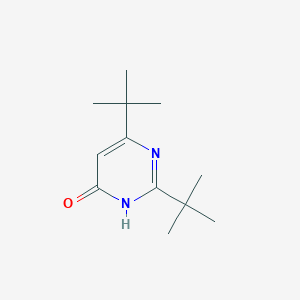

Salicylidene mandelhydrazone is a chemical compound with the molecular formula C15H14N2O3 . It has an average mass of 270.283 Da and a mono-isotopic mass of 270.100433 Da . It is also known by other names such as 2-Hydroxy-N’-(2-hydroxybenzylidene)-2-phenylacetohydrazide .

Synthesis Analysis

The synthesis of Salicylidene mandelhydrazone involves two synthesis methods . The reaction occurs in ethanol at 78 degrees Celsius for 0.6 hours . The yield of the product is approximately 90% . Another method involves the combination of suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .

Molecular Structure Analysis

Salicylidene mandelhydrazone contains a total of 35 bonds; 21 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .

Chemical Reactions Analysis

Salicylidene-based receptors, including Salicylidene mandelhydrazone, have been observed to undergo hydrolysis of imine (–N CH–) bonds in the presence of quaternary ammonium salts of halides and oxo-anions . The rate of hydrolysis is enhanced significantly in the presence of an anion .

Physical And Chemical Properties Analysis

Salicylidene mandelhydrazone has a density of 1.2±0.1 g/cm3, a molar refractivity of 75.2±0.5 cm3, and a molar volume of 218.4±7.0 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 82 Å2, and its polarizability is 29.8±0.5 10-24 cm3 .

科学研究应用

抑制细菌毒力

水杨亚甲基酰肼已被确定为革兰氏阴性菌(如沙门氏菌)中 III 型分泌系统 (T3SS) 的有效抑制剂。这些系统对于细菌致病性至关重要,促进了毒力蛋白注射到宿主细胞中。研究表明,水杨亚甲基酰肼可以显着影响 T3SS 介导的上皮细胞侵袭和相关效应蛋白的体外分泌,表明它们作为设计细菌毒力特异性抑制剂的先导物质的潜力 (Negrea 等人,2007)。

抗菌和抗真菌活性

水杨亚甲基酰肼衍生物的抗菌和抗真菌特性也已得到广泛研究。例如,Cu(II)、Ni(II) 和 Zn(II) 与水杨亚甲基硫代半氨基甲腙形成的配合物对人白血病细胞显示出显着的抑制活性,以及抗菌和抗真菌作用 (Pahonțu 等人,2013)。

在植物生长和发育中的作用

与水杨亚甲基酰肼密切相关的水杨酸在植物生长、发育和抵御病原体中起着至关重要的作用。它参与局部和全身植物防御反应,包括诱导对病原体和非生物胁迫(如干旱、低温和重金属毒性)的抗性。这突出了水杨酸及其衍生物在提高作物对各种胁迫的抗性方面的农业潜力 (Rivas-San Vicente & Plasencia, 2011)。

配位化学和金属离子检测

对水杨亚甲基酰肼配位化学的研究揭示了它们与各种金属离子形成配合物的能力,这可能对开发新材料和传感器产生影响。例如,研究水杨亚甲基酰肼与镓 (III) 的结合特性,为它们在生物医学应用中的潜在用途提供了见解,在生物医学应用中,它们可以增强镓的生物活性,镓是一种以其抗菌特性而闻名的金属 (Hakobyan 等人,2014)。

未来方向

Salicylidene mandelhydrazone and other salicylidene-based compounds have been studied for anion sensing applications . They are known for colorimetric detection of fluoride (F−) in aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN) . Future research could focus on further understanding the mechanism of action of these compounds and exploring their potential applications.

属性

IUPAC Name |

2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-13-9-5-4-8-12(13)10-16-17-15(20)14(19)11-6-2-1-3-7-11/h1-10,14,18-19H,(H,17,20)/b16-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKXROBPWNTYIX-MHWRWJLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide | |

CAS RN |

93733-59-6 | |

| Record name | MLS002694783 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)

![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)

![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)